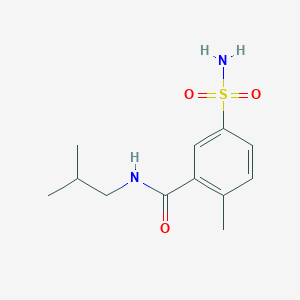

![molecular formula C17H23NO4 B5501435 N-[3-(4-甲氧基苯基)丙烯酰基]亮氨酸甲酯](/img/structure/B5501435.png)

N-[3-(4-甲氧基苯基)丙烯酰基]亮氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research on acrylate compounds and their derivatives, including substances similar to "methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate," has been extensive, reflecting their importance in various applications ranging from medical to industrial uses. For instance, poly(2-methoxyethyl acrylate) (PMEA) has been highlighted for its excellent blood compatibility due to its unique water structure at the blood-poly(meth)acrylate interface, suggesting potential biomedical applications (Tanaka & Mochizuki, 2010).

Synthesis Analysis

The synthesis of acrylate compounds often involves reactions that are finely tuned to achieve desired molecular structures and functionalities. For example, the synthesis and pharmacological evaluation of acryloyl derivatives have been explored, indicating a methodological approach to creating compounds with specific biological activities (Kumar, Kumar, & Khan, 2020).

Molecular Structure Analysis

The molecular structure of acrylate compounds significantly influences their chemical reactivity and physical properties. Studies on poly(methyl methacrylate) (PMMA) offer insights into the relationship between molecular composition and the properties of acrylate polymers, highlighting the importance of understanding structural aspects in designing materials with desired characteristics (Sansul, Yousif, & Zainulabdeen, 2023).

Chemical Reactions and Properties

Acrylate compounds participate in a variety of chemical reactions, leading to diverse properties and applications. The reactivity of acrylamide, for example, has been extensively studied, showing its potential versatility as a ligand and its implications in biological systems (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Physical Properties Analysis

The physical properties of acrylate compounds, such as PMMA, are determined by their molecular structure, which affects their application in various fields. PMMA is known for its excellent optical clarity, high-impact resistance, and excellent weatherability, making it a material of choice in numerous applications (Sansul, Yousif, & Zainulabdeen, 2023).

Chemical Properties Analysis

The chemical properties of acrylates, such as reactivity towards polymerization and cross-linking, underpin their widespread use in creating polymers and co-polymers for various applications. The synthesis and evaluation of specific acryloyl derivatives have demonstrated the ability to tailor these compounds for antimicrobial activities, indicating the broad potential of acrylate chemistry (Kumar, Kumar, & Khan, 2020).

科学研究应用

氨基酸衍生的二嵌段共聚物胶束的稳定性

亮氨酸甲酯的光学纯衍生物,包括 N-丙烯酰-(D)-亮氨酸甲酯和 N-丙烯酰-(L)-亮氨酸甲酯,已被合成并研究了它们通过有利的 D:L 侧链相互作用形成稳定胶束的能力。可逆加成-断裂链转移 (RAFT) 聚合产生了对映纯均聚物和二嵌段共聚物,这些共聚物自组装并使用诸如动态光散射和透射电子显微镜等技术对其形态进行了表征。这些发现强调了使用特定的氨基酸衍生物在药物递送应用中创建稳定胶束体系的潜力 (Skey, Hansell, & O’Reilly, 2010).

聚合物的交联性质

对带有 α,β-不饱和酮部分的丙烯酸酯和甲基丙烯酸酯单体的研究,例如源自 4-甲氧基肉桂酰苯基的单体,揭示了对这些聚合物的合成、表征和光交联性质的重要见解。这些性质使得此类聚合物成为从涂料到生物医学设备的各种应用的可行候选物,其中受控交联可用于实现所需的物理性质和功能 (Reddy, Subramanian, & Sainath, 1998).

生物活性聚阴离子

由 N-丙烯基氨基酸单体的自由基聚合合成的聚(N-丙烯酰氨基酸),例如亮氨酸衍生物,已显示出类似于肝素的活性,包括抑制肝素酶和血管平滑肌细胞增殖。这些具有带有亲脂性或带电官能团的侧基的聚合物表现出显着的生物活性,表明它们在肿瘤转移抑制和自身免疫治疗等医学应用中的潜力 (Bentolila et al., 2000).

合成方法

已经开发出一种使用类似于 N-[3-(4-甲氧基苯基)丙烯酰基]亮氨酸甲酯的衍生物合成 (E)-3-苄基代色满-4-酮的新方法,突出了合成天然产物和抗真菌剂的潜力。这证明了此类化学骨架在合成复杂有机分子中的多功能性,可能对药物合成和有机化学研究有用 (Basavaiah & Bakthadoss, 1998).

作用机制

A computational approach was applied to explore the compound’s potency against breast cancer through molecular docking and MD simulation . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

属性

IUPAC Name |

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-12(2)11-15(17(20)22-4)18-16(19)10-7-13-5-8-14(21-3)9-6-13/h5-10,12,15H,11H2,1-4H3,(H,18,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPFPPKQWYXOFQ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)